3,5-Bis((4-methoxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide
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Overview
Description
3,5-Bis((4-methoxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a piperidinium core with methoxyphenyl groups and is often studied for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((4-methoxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide typically involves the reaction of 4-methoxybenzaldehyde with 1,1-dimethyl-4-oxo-piperidinium iodide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis((4-methoxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,5-Bis((4-methoxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Bis((4-methoxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 1,3-Bis(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
3,5-Bis((4-methoxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide is unique due to its specific structural features, such as the presence of methoxyphenyl groups and the piperidinium core. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
CAS No. |
142808-56-8 |
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Molecular Formula |
C23H26INO3 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
(3Z,5E)-3,5-bis[(4-methoxyphenyl)methylidene]-1,1-dimethylpiperidin-1-ium-4-one;iodide |
InChI |
InChI=1S/C23H26NO3.HI/c1-24(2)15-19(13-17-5-9-21(26-3)10-6-17)23(25)20(16-24)14-18-7-11-22(27-4)12-8-18;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1/b19-13-,20-14+; |
InChI Key |
OVOCUYYSNQBYJR-HIAXZNILSA-M |
Isomeric SMILES |
C[N+]1(C/C(=C\C2=CC=C(C=C2)OC)/C(=O)/C(=C\C3=CC=C(C=C3)OC)/C1)C.[I-] |
Canonical SMILES |
C[N+]1(CC(=CC2=CC=C(C=C2)OC)C(=O)C(=CC3=CC=C(C=C3)OC)C1)C.[I-] |
Origin of Product |
United States |
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